(+)-Cloprostenol isopropyl ester

Catalog No.
S524044
CAS No.
157283-66-4
M.F
C25H35ClO6
M. Wt
467.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cloprostenol isopropyl ester

CAS Number

157283-66-4

Product Name

(+)-Cloprostenol isopropyl ester

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H35ClO6

Molecular Weight

467.0 g/mol

InChI

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1

InChI Key

OCNSAYQJDKJOLH-AHTXBMBWSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-16-m-chlorophenoxy tetranor Prostaglandin F2α isopropyl ester; (+)-Cloprostenol isopropyl ester.

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O

Description

The exact mass of the compound Isopropyl cloprostenate is 466.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

IPC binds to and activates specific prostaglandin F-receptor (FP) subtypes. This activation triggers a cascade of events within the corpus luteum, leading to a decrease in progesterone secretion. Progesterone is essential for maintaining pregnancy. By reducing progesterone levels, IPC can induce luteolysis and termination of pregnancy in some animals [Source 1].

Source 1

Isopropyl Cloprostenate (ISOCLO):

Research Applications

Due to its luteolytic properties, IPC has been used in various scientific research applications, including:

  • Animal reproduction studies

    IPC can be used to synchronize estrus (heat) cycles in animals, allowing for more efficient breeding programs. It can also be used to induce luteolysis in pregnant animals for research purposes related to pregnancy maintenance and feto-maternal interactions [Source 2].

  • Endometrial physiology research

    IPC can be used to study the role of progesterone in endometrial function and development. By inducing luteolysis and reducing progesterone levels, researchers can investigate how the endometrium responds to these hormonal changes [Source 3].

  • Corpus luteum function research

    IPC can be a valuable tool in studies investigating the regulation and function of the corpus luteum. By manipulating progesterone secretion, researchers can gain insights into the factors controlling corpus luteum activity [Source 4].

Source 2

Synchronization of estrus in beef cattle with various doses of cloprostenol and estradiol

Source 3

Effect of isopropylcloprostenate on endometrial vascular permeability in ovariectomized ewes: )

(+)-Cloprostenol isopropyl ester, with the chemical formula C₂₅H₃₅ClO₆ and CAS number 157283-66-4, is a synthetic analog of prostaglandin F2α (PGF2α). This compound acts as an agonist for the FP receptor, which is significant in various physiological processes. It is recognized for its potent luteolytic properties, particularly in animal models such as rats and hamsters, where it induces luteolysis—the regression of the corpus luteum—thereby influencing reproductive cycles and fertility .

  • ICP acts on prostaglandin receptors, particularly the FP receptor subtype []. This receptor activation can mimic some of PGF2α's biological effects, such as stimulating smooth muscle contraction [].
  • Research suggests that ICP may cause eye irritation and inflammation [].
  • Due to its structural similarity to PGF2α, ICP may also have other potential side effects, but further research is needed [].
Starting from simpler organic compounds. A common synthetic route includes:

  • Formation of Prostaglandin Derivatives: Starting from a prostaglandin precursor, various functional groups are introduced through selective reactions.
  • Esterification: The final step often involves reacting cloprostenol with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Prostaglandin precursorReagentsCloprostenolIsopropanol Cloprostenol isopropyl ester\text{Prostaglandin precursor}\xrightarrow{\text{Reagents}}\text{Cloprostenol}\xrightarrow{\text{Isopropanol}}\text{ Cloprostenol isopropyl ester}

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

(+)-Cloprostenol isopropyl ester exhibits significant biological activity primarily through its action on the FP receptor. Its luteolytic activity makes it a valuable compound in reproductive biology. In studies involving animal models, it has been shown to effectively induce luteolysis, thereby reducing progesterone levels and facilitating estrus synchronization in livestock. Additionally, it has been noted for its potential use in managing conditions like glaucoma by reducing intraocular pressure in humans .

(+)-Cloprostenol isopropyl ester has several applications:

  • Veterinary Medicine: Used for inducing estrus synchronization and managing reproductive cycles in livestock.
  • Human Medicine: Investigated for its potential to reduce intraocular pressure in patients with glaucoma.
  • Research: Utilized in studies of reproductive physiology and pharmacology due to its specific action on FP receptors .

Interaction studies involving (+)-Cloprostenol isopropyl ester focus on its binding affinity to FP receptors and subsequent biological effects. Research indicates that this compound effectively competes with natural ligands for receptor binding, leading to enhanced uterine contractility and hormonal modulation. Furthermore, studies have explored its interactions with other signaling pathways that may influence reproductive health and function .

Several compounds share structural similarities or biological activity with (+)-Cloprostenol isopropyl ester. These include:

  • Cloprostenol: The parent compound, known for similar luteolytic effects but without the isopropyl ester modification.
  • Prostaglandin F2α: The natural ligand that also acts on FP receptors but has a different pharmacokinetic profile.
  • Dinoprost: Another prostaglandin analog used for similar therapeutic purposes.
CompoundStructure TypeBiological ActivityUnique Features
(+)-Cloprostenol Isopropyl EsterSynthetic AnalogLuteolytic agentEsterified form enhances solubility
CloprostenolSynthetic AnalogLuteolytic agentNon-esterified; more potent
Prostaglandin F2αNatural CompoundLuteolytic agentEndogenous; broader physiological roles
DinoprostSynthetic AnalogUterine stimulantUsed in veterinary medicine

The uniqueness of (+)-Cloprostenol isopropyl ester lies in its enhanced solubility and stability due to the isopropyl group, which may lead to improved bioavailability compared to its parent compound and other analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

466.2122165 g/mol

Monoisotopic Mass

466.2122165 g/mol

Heavy Atom Count

32

Appearance

Oily liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

765298537G

Wikipedia

Isopropyl cloprostenate

Dates

Modify: 2023-08-15
1: Taktaz T, Kafi M, Mokhtari A, Heidari M. Reproductive responses of dairy cows with ovarian cysts to simultaneous human chorionic gonadotropin or gonadotropin-releasing hormone and cloprostenol compared to gonadotropin-releasing hormone alone treatment. Vet World. 2015 May;8(5):640-4. doi: 10.14202/vetworld.2015.640-644. Epub 2015 May 22. PubMed PMID: 27047149; PubMed Central PMCID: PMC4774727.
2: Kuhl J, Nagel C, Ille N, Aurich JE, Aurich C. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Anim Reprod Sci. 2016 May;168:92-9. doi: 10.1016/j.anireprosci.2016.02.031. Epub 2016 Mar 2. PubMed PMID: 26963045.
3: Wei S, Gong Z, An L, Zhang T, Dai H, Chen S. Cloprostenol and pregnant mare serum gonadotropin promote estrus synchronization, uterine development, and follicle-stimulating hormone receptor expression in mice. Genet Mol Res. 2015 Jun 29;14(2):7184-95. doi: 10.4238/2015.June.29.12. PubMed PMID: 26125929.
4: Chen Y, Yan H, Chen HX, Weng J, Lu G. An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Chirality. 2015 Jun;27(6):392-6. doi: 10.1002/chir.22457. Epub 2015 May 12. PubMed PMID: 25965955.
5: Trevisol E, Ferreira JC, Ackermann CL, Destro FC, Marques Filho WC, Carmagos AS, Biehl MV, do Amaral JB, de Figueiredo Pantoja JC, Sartori R, Ferreira JC. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Anim Reprod Sci. 2015 Feb;153:8-12. doi: 10.1016/j.anireprosci.2014.12.005. Epub 2014 Dec 26. PubMed PMID: 25578505.
6: de Moraes CN, Maia L, de Lima PF, Dias MC, Raposo-Ferreira TM, Sudano MJ, Junior JB, Oba E. Temporal analysis of prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 messenger RNA expression and prostaglandin F2α receptor and cyclooxygenase 2 protein expression in endometrial tissue from multiparous Nelore (Bos taurus indicus) cows treated with cloprostenol sodium during puerperium. Theriogenology. 2015 Jan 15;83(2):276-84. doi: 10.1016/j.theriogenology.2014.09.022. Epub 2014 Sep 23. PubMed PMID: 25442016.
7: Pérez-Marín CC, Sánchez JM, Vizuete G, Quintela LA, Molina L. Oestrus synchronisation in postpartum dairy cows using repetitive prostaglandin doses: Comparison between D-cloprostenol and dinoprost. Acta Vet Hung. 2015 Mar;63(1):79-88. doi: 10.1556/AVet.2014.028. PubMed PMID: 25374258.
8: Alavez Ramírez A, Arroyo Ledezma J, Montes Pérez R, Zamora Bustillos R, Navarrete Sierra LF, Magaña Sevilla H. Short communication: estrus synchronization using progestogens or cloprostenol in tropical hair sheep. Trop Anim Health Prod. 2014 Dec;46(8):1515-8. doi: 10.1007/s11250-014-0660-z. Epub 2014 Sep 4. PubMed PMID: 25187025.
9: Kaya D, Küçükaslan I, Ağaoğlu AR, Ay SS, Schäfer-Somi S, Emre B, Bal Y, Einspanier A, Gürcan IS, Gültiken N, Aslan S. The effects of aglepristone alone and in combination with cloprostenol on hormonal values during termination of mid-term pregnancy in bitches. Anim Reprod Sci. 2014 May;146(3-4):210-7. doi: 10.1016/j.anireprosci.2014.03.002. Epub 2014 Mar 22. PubMed PMID: 24703776.
10: Hatvani C, Balogh OG, Endrődi T, Abonyi-Tóth Z, Holló I, Kastelic JP, Gábor G. Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures. Can J Vet Res. 2013 Jul;77(3):218-20. PubMed PMID: 24101799; PubMed Central PMCID: PMC3700448.
11: García Mitacek MC, Stornelli MC, Tittarelli CM, Nuñez Favre R, de la Sota RL, Stornelli MA. Cloprostenol treatment of feline open-cervix pyometra. J Feline Med Surg. 2014 Feb;16(2):177-9. doi: 10.1177/1098612X13498248. Epub 2013 Jul 24. PubMed PMID: 23884637.
12: El-Sherry TM, Senosy W, Mahmoud GB, Wasfy SI. Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes. Theriogenology. 2013 Sep 15;80(5):513-8. doi: 10.1016/j.theriogenology.2013.05.007. Epub 2013 Jun 10. PubMed PMID: 23764011.
13: Valldecabres-Torres X, Larrosa-Morales P, Cuervo-Arango J. The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. Reprod Domest Anim. 2013 Oct;48(5):874-80. doi: 10.1111/rda.12178. Epub 2013 May 21. PubMed PMID: 23691976.
14: Kumaresan A, Chand S, Suresh S, Mohanty TK, Prasad S, Layek SS, Behera K. Effect of estradiol and cloprostenol combination therapy on expulsion of mummified fetus and subsequent fertility in four crossbred cows. Vet Res Forum. 2013 Spring;4(2):85-9. PubMed PMID: 25653777; PubMed Central PMCID: PMC4313007.
15: García Mitacek MC, Stornelli MC, Praderio R, Stornelli MA, de la Sota RL. Efficacy of cloprostenol or aglepristone at 21-22 and 35-38 days of gestation for pregnancy termination in queens. Reprod Domest Anim. 2012 Dec;47 Suppl 6:200-3. doi: 10.1111/rda.12023. PubMed PMID: 23279499.
16: Valldecabres-Torres X, García-Roselló E, García-Muñoz A, Cuervo-Arango J. Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea. J Dairy Sci. 2012 Aug;95(8):4389-95. doi: 10.3168/jds.2011-5284. PubMed PMID: 22818452.
17: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.
18: Duque-Bonisoli C, Salvador A, Díaz T, Contreras-Solis I. Ovarian response to oestrous synchronization protocol based on use of reduced doses of cloprostenol in cyclic goats. Reprod Domest Anim. 2012 Dec;47(6):e79-82. doi: 10.1111/j.1439-0531.2011.01974.x. Epub 2011 Dec 29. PubMed PMID: 22211362.
19: Cuervo-Arango J, Newcombe JR. Relationship between dose of cloprostenol and age of corpus luteum on the luteolytic response of early dioestrous mares: a field study. Reprod Domest Anim. 2012 Aug;47(4):660-5. doi: 10.1111/j.1439-0531.2011.01940.x. Epub 2011 Nov 4. PubMed PMID: 22050446.
20: Martins JP, Policelli RK, Neuder LM, Raphael W, Pursley JR. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. J Dairy Sci. 2011 Jun;94(6):2815-24. doi: 10.3168/jds.2010-3652. PubMed PMID: 21605751.

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